molecular formula C20H25BN2O4S B1405888 4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide CAS No. 1367368-40-8

4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide

Cat. No.: B1405888
CAS No.: 1367368-40-8
M. Wt: 400.3 g/mol
InChI Key: JTOBBSYXOGLTMQ-HYARGMPZSA-N
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Description

4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide is a useful research compound. Its molecular formula is C20H25BN2O4S and its molecular weight is 400.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and DFT Study

  • Huang et al. (2021) synthesized compounds similar to 4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide and investigated their molecular structure using density functional theory (DFT) and X-ray diffraction. The compounds' molecular structures were confirmed by spectroscopic methods, providing insights into their physicochemical properties (Huang et al., 2021).

Electrochemical Evaluation

  • Ichchou et al. (2019) studied sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. Their findings revealed that these derivatives have effective corrosion inhibition properties, influenced by factors such as temperature and molecular structure (Ichchou et al., 2019).

Antimicrobial Activity

  • Sarvaiya et al. (2019) conducted research on compounds containing the sulfonamide group, demonstrating their effectiveness against various bacteria and fungi. This indicates potential applications of such compounds in developing antimicrobial agents (Sarvaiya et al., 2019).

Prochelator Cytoprotection

  • Wang and Franz (2018) explored the use of compounds with a similar structure for conditional targeting in cells under oxidative stress. This research highlights potential therapeutic applications in mitigating iron-catalyzed oxidative damage (Wang & Franz, 2018).

Vibrational Properties Studies

  • Wu et al. (2021) synthesized compounds and characterized their structure and vibrational properties. Their research offers valuable insights into the physical characteristics of such compounds, which could have implications in material sciences (Wu et al., 2021).

Properties

IUPAC Name

4-methyl-N-[(E)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BN2O4S/c1-15-6-12-18(13-7-15)28(24,25)23-22-14-16-8-10-17(11-9-16)21-26-19(2,3)20(4,5)27-21/h6-14,23H,1-5H3/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOBBSYXOGLTMQ-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide
Reactant of Route 2
Reactant of Route 2
4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide
Reactant of Route 3
Reactant of Route 3
4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide
Reactant of Route 4
Reactant of Route 4
4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide
Reactant of Route 5
4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide
Reactant of Route 6
4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide

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